molecular formula C5H14ClOP B1195591 Phosphonium choline CAS No. 58887-04-0

Phosphonium choline

Cat. No. B1195591
CAS RN: 58887-04-0
M. Wt: 156.59 g/mol
InChI Key: NIPWFPYJCVZBSC-UHFFFAOYSA-M
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Description

Phosphonium choline is a type of phosphonium, a polyatomic cation with the chemical formula PR+4, where R is a hydrogen or an alkyl, aryl, or halide group . Phosphonium describes polyatomic cations with tetrahedral structures . The phosphonium analogues of choline have been studied in terms of their relative activity to the corresponding nitrogen compounds .


Synthesis Analysis

Phosphonium-based ionic liquids, including phosphonium choline, can be synthesized by mixing a hydrogen bond donor (HBD) such as ethylene glycol/glycerol with a quaternary ammonium or phosphonium salt . The rate of phosphonium salt formation is faster than those of nitrogen-based salts, implying higher productivity and lower cost in industrial manufacturing .


Molecular Structure Analysis

Phosphonium choline, like other phosphonium-based ionic liquids, has a tetrahedral structure . Molecular dynamics simulations have been used to evaluate and measure the pure component properties of these solvents at room temperature .


Chemical Reactions Analysis

Phosphonium-based ionic liquids, including phosphonium choline, have been developed as new electrolytic mediators for various electrochemical devices such as supercapacitors and lithium-ion batteries . They have also been used in separation processes including metal ions extraction, extractive desulfurization, gas adsorption, and dissolution or extraction of biologically relevant compounds and materials .


Physical And Chemical Properties Analysis

Phosphonium-based ionic liquids, including phosphonium choline, have more thermal and chemical stability than other reported ionic liquids . They have relatively low viscosities and high conductivities when compared to the corresponding ammonium room temperature ionic liquids .

Scientific Research Applications

  • Metabolism of Phosphatidylcholine in Tumors : A study by Street et al. (1997) investigated the use of phosphonium choline as a tool to follow the metabolism of phosphatidylcholine in tumors in vivo using 31P NMR. They found metabolites of phosphonium choline in tumors, providing insights into tumor metabolism (Street et al., 1997).

  • Cell Membrane Studies : Sim and Cullis (1977) demonstrated that phosphonium choline is incorporated into phospholipid as the phosphonium analogue of phosphatidylcholine in cultured cells and rat tissues. This finding suggests phosphonium choline's potential utility in studying cell membrane dynamics (Sim & Cullis, 1977).

  • Phospholipid Metabolism Probing : Szwergold et al. (1994) characterized phosphonium choline as a probe in 31P NMR studies of phospholipid metabolism. They highlighted its potential in analyzing relevant metabolic pathways in intact cells (Szwergold et al., 1994).

  • Metabolism in Cultured Cells : Sim and Pasternak (1976) studied the metabolism of phosphonium choline in cultured cells, finding that it does not affect cell growth rate and is metabolized similarly to phosphatidylcholine. This makes it a useful probe for nuclear magnetic resonance studies of natural membranes (Sim & Pasternak, 1976).

  • Brain Metabolism Studies : Jiménez et al. (1995) explored the incorporation of a phosphonium analogue of choline in the rat brain, aiming to develop techniques for measuring metabolic changes related to demyelination in multiple sclerosis (Jiménez et al., 1995).

  • Synthesis and Characterization for NMR Studies : Edwards and Hands (1976) synthesized phosphonium analogues of choline and other compounds, characterizing them for use in 31P-NMR studies of membrane lipids (Edwards & Hands, 1976).

Mechanism of Action

Choline, a precursor of acetylcholine, plays critical roles in the health and development of the brain and liver . It is important as a precursor of acetylcholine, as a methyl donor in various metabolic processes, and in lipid metabolism . Phosphonium choline likely shares similar mechanisms of action.

Safety and Hazards

Phosphonium-based ionic liquids, including phosphonium choline, can be hazardous. They can cause serious eye damage, respiratory irritation, and damage to organs through prolonged or repeated exposure . They can also be fatal if swallowed or inhaled .

Future Directions

The field of phosphonium choline research is still emerging and growing rapidly . Future research directions include further investigation of its impact on human health, its potential applications in various fields such as electrochemistry, and the development of new compounds of this class . There is also a large room to expand the process of deep eutectic solvents absorbing CO2 by studying different hydrogen bond acceptors and donors .

properties

IUPAC Name

2-hydroxyethyl(trimethyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14OP.ClH/c1-7(2,3)5-4-6;/h6H,4-5H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPWFPYJCVZBSC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](C)(C)CCO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90974382
Record name (2-Hydroxyethyl)(trimethyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphonium choline

CAS RN

58887-04-0
Record name Phosphonium choline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058887040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Hydroxyethyl)(trimethyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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